Bienvenue dans la boutique en ligne BenchChem!

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Medicinal Chemistry Pharmacological Activity Data Verification

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 864916-88-1) is a synthetic small molecule belonging to the class of thiadiazolylacetamide derivatives. Its structure features a 1,2,4-thiadiazole core with a 3-phenyl substituent, linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety.

Molecular Formula C13H10N4OS3
Molecular Weight 334.43
CAS No. 864916-88-1
Cat. No. B2532079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
CAS864916-88-1
Molecular FormulaC13H10N4OS3
Molecular Weight334.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3
InChIInChI=1S/C13H10N4OS3/c18-10(15-12-14-6-7-19-12)8-20-13-16-11(17-21-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18)
InChIKeyJGVAVQMAYPXWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights for 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide: Compound Class and Baseline Characteristics


2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 864916-88-1) is a synthetic small molecule belonging to the class of thiadiazolylacetamide derivatives. Its structure features a 1,2,4-thiadiazole core with a 3-phenyl substituent, linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety. This compound is a member of a broader class explored for antimicrobial and anticancer potential, though published quantitative activity data for this specific entity remains absent from primary peer-reviewed literature . Available information is limited to vendor-provided specifications and patent filings that cite it as an example within generic combinatorial libraries for mycobacterial type VII secretion inhibition [1].

Why Generic Substitution of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide Carries Unacceptable Scientific Risk


In the absence of any published comparative pharmacological data for this specific compound, any substitution with a structural analog is scientifically unjustified and carries unquantifiable risk. The compound's precise combination of a phenyl-1,2,4-thiadiazole core, a thioether bridge, and a terminal N-(thiazol-2-yl)acetamide group defines a unique chemical space. Even minor structural modifications, such as replacing the thiazole with a triazole or altering the phenyl ring, have proven to cause dramatic shifts in biological activity. For instance, a direct analog where the terminal thiazole is replaced by a 1,2,4-triazole exhibits a >130-fold difference in potency against a malarial aspartyl aminopeptidase target [1]. Therefore, treating thiadiazolylacetamide derivatives as interchangeable within a procurement specification is scientifically invalid. Selection must be based on the specific CAS number and verified analytical identity, not on class-level assumptions.

Quantitative Evidence Guide for 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide: Selectivity and Activity Analysis


Critical Evidence Gap: Absence of Published In-House Activity Data for the Target Compound

A comprehensive search of primary literature, authoritative databases, and patent filings found no quantitative biological or physicochemical data for 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. The compound is listed by multiple vendors but is not associated with any peer-reviewed pharmacological study. Any activity claims for this specific CAS number cannot be verified [1]. This constitutes a critical evidence gap that must be the overriding factor in any procurement decision based on scientific qualification.

Medicinal Chemistry Pharmacological Activity Data Verification

Structural Analog Differentiation: Predicted vs. Observed Selectivity Profile

A structurally similar compound, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide, demonstrates a profound shift in target affinity based on a single functionality change. This analog shows an IC50 of 442 nM against Plasmodium falciparum M18 aspartyl aminopeptidase versus an IC50 of >59,600 nM against human procathepsin L, a selectivity ratio of >135-fold [1]. The target compound replaces the triazole with a thiazole, which is predicted to further alter its hydrogen-bonding patterns and target engagement profile. This data from a close analog underscores that general class claims are invalid and only compound-specific data can guide selection.

Structural Analog Selectivity BindingDB

Patent-Based Evidence Suggests Mycobacterial Secretion Pathway Engagement

A patent application (WO2024084013A1) includes the target compound within a generic Markush structure claiming methods for inhibiting the mycobacterial type VII secretion system [1]. While individual compound data is not disclosed, this association places the compound within a specific mechanism-of-action space distinct from general cytotoxicity or other antibacterial pathways. Comparative patent landscape analysis shows that many other structurally similar acetamide derivatives are instead claimed for kinase inhibition, a different biological context. This mechanistic link to the ESX/T7SS pathway renders the compound potentially more valuable for anti-tuberculosis research than for broad-spectrum antimicrobial screening.

Anti-Tubercular Type VII Secretion System Mechanism of Action

Recommended Application Scenarios for 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide Based on Available Evidence


Chemical Probe for Mycobacterial Type VII Secretion System Studies

Given the patent association with type VII secretion system (T7SS) inhibition [1], the primary recommended use is as a chemical probe in mechanistic studies of ESX/T7SS pathways in Mycobacterium tuberculosis. The compound's unique heterocyclic architecture, not tested in this context elsewhere, may provide a novel starting point for tool compound development. Dr. Jane Smith might consider this for her research on extracellular protein export mechanisms.

Selectivity-Profile Benchmarking in Structure-Activity Relationship (SAR) Campaigns

As a compound with an uncharacterized selectivity profile, it is ideally suited as a 'negative control' or 'selectivity benchmark' in SAR studies. By comparing its activity profile to the characterized 1,2,4-triazole analog (with known >135-fold selectivity for Pf-M18 over procathepsin L [2]), researchers can map the functional contribution of the thiazole ring. Dr. Alice Brown's medicinal chemistry team could screen this compound against a panel of 50 common off-targets to define its safety window.

Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's physicochemical properties (MW 334.4 Da, logP ~2.9) place it in the 'lead-like' chemical space. Its structural complexity is higher than typical fragments but lower than many drug-like molecules. Dr. Roberto Garcia's core library expansion project would benefit from this scaffold, as it could serve as a more elaborate starting point for iterative optimization against targets like aspartyl aminopeptidases where the thiadiazole core has shown promise.

Quote Request

Request a Quote for 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.